molecular formula C16H22N2O4S B2848722 2-(4-(isopropylsulfonyl)phenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide CAS No. 1396757-25-7

2-(4-(isopropylsulfonyl)phenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide

Cat. No.: B2848722
CAS No.: 1396757-25-7
M. Wt: 338.42
InChI Key: VPQPOONNVYJZBK-UHFFFAOYSA-N
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide is a synthetic organic compound featuring a distinct molecular scaffold that combines an acetamide linker with both isopropylsulfonyl and pyrrolidinone pharmacophores. This structure is of significant interest in medicinal chemistry research, as acetamide and sulfonamide groups are known to be present in molecules with a wide range of pharmacological activities . The specific research applications and biological targets for this compound are currently an area of active investigation. Researchers are exploring its potential based on its structural properties. The compound is provided as a high-purity material to ensure consistent and reliable results in experimental settings. It is intended for use in various biochemical and pharmacological assays, including but not limited to target-based high-throughput screening, mechanism of action studies, and structure-activity relationship (SAR) analysis. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-11(2)23(21,22)14-6-4-12(5-7-14)8-15(19)17-13-9-16(20)18(3)10-13/h4-7,11,13H,8-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQPOONNVYJZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(isopropylsulfonyl)phenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C16H22N2O3S
  • Molecular Weight: 342.43 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. It is hypothesized to inhibit certain kinases involved in cell signaling pathways, particularly those associated with cancer proliferation and survival. The presence of the isopropylsulfonyl group enhances its lipophilicity, allowing better membrane permeability and interaction with intracellular targets.

In Vitro Studies

Recent studies have highlighted the anticancer properties of compounds similar to This compound . For instance, derivatives containing a 5-oxopyrrolidine moiety were evaluated against A549 human lung adenocarcinoma cells. The results indicated that these compounds exhibited a dose-dependent reduction in cell viability when compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundIC50 (µM)A549 Viability (%)HSAEC1-KT Viability (%)
Compound A154085
Compound B306080
Compound C103075

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

In one notable study, a series of pyrrolidine derivatives were synthesized and tested for their anticancer efficacy. The compound exhibited significant cytotoxicity against A549 cells, reducing viability to as low as 30% at an IC50 of 10 µM . Importantly, it maintained lower toxicity towards non-cancerous HSAEC1-KT cells, indicating a favorable therapeutic index .

Antimicrobial Activity

The antimicrobial potential of similar compounds has also been explored. In vitro assays demonstrated that these derivatives were effective against various multidrug-resistant pathogens, including Klebsiella pneumoniae and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using standard protocols, revealing promising antibacterial activity .

Table 2: Antimicrobial Activity Against Pathogens

PathogenMIC (µg/mL)Activity Level
Klebsiella pneumoniae25Moderate
Staphylococcus aureus15High
Pseudomonas aeruginosa>100Resistant

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from structurally related compounds discussed in the references:

(a) Comparison with 3-Chloro-N-phenyl-phthalimide ()

  • Structural Differences: The target compound contains a pyrrolidinone ring and a sulfonyl group, whereas 3-chloro-N-phenyl-phthalimide features a phthalimide core with a chlorine substituent. The acetamide linker in the target compound differs from the isoindole-1,3-dione scaffold of 3-chloro-N-phenyl-phthalimide.
  • Functional Implications: Phthalimide derivatives like 3-chloro-N-phenyl-phthalimide are primarily used as monomers for polyimide synthesis .

(b) Comparison with Complex Amides in

The compounds listed in (e.g., (R)- and (S)-stereoisomers of multi-substituted amides) share an acetamide backbone but differ in stereochemistry and substituents:

  • Key Differences :
    • The target compound lacks the tetrahydropyrimidin-1(2H)-yl and diphenylhexan groups seen in compounds.
    • The isopropylsulfonyl group in the target compound is absent in the amides described in .
  • Potential Overlaps: Both classes of compounds may exhibit conformational rigidity due to cyclic or bulky substituents, which could influence binding affinity in biological systems.

Research Findings and Limitations

  • Gaps in Evidence: No pharmacological or synthetic data for 2-(4-(isopropylsulfonyl)phenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide are available in the provided sources.
  • Recommendations for Further Study: Investigate sulfonyl-pyrrolidinone analogs in kinase inhibition assays. Explore synthetic routes for the target compound using methods similar to those for 3-chloro-N-phenyl-phthalimide .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-(isopropylsulfonyl)phenyl)-N-(1-methyl-5-oxopyrrolidin-3-yl)acetamide, and how are critical reaction parameters optimized?

The synthesis typically involves coupling reactions between sulfonylphenyl and pyrrolidinone precursors under controlled conditions. Key steps include:

  • Precursor activation : Use coupling agents like EDCI/HOBt for amide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency .
  • Temperature control : Reactions are often conducted at 50–80°C to balance reaction rate and side-product formation .
  • Progress monitoring : Thin-layer chromatography (TLC) tracks intermediate formation, while NMR ensures correct functional group incorporation .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound during synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks, with emphasis on sulfonyl (SO₂) and acetamide (CONH) peaks .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonyl (~1350 cm⁻¹) stretches .
  • HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography with photodiode array detection .

Q. What preliminary biological screening approaches are used to evaluate its potential bioactivity?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates to measure IC₅₀ values .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify binding affinity (Kᵢ) .
  • Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Orthogonal assays : Validate enzyme inhibition using both fluorometric and radiometric methods .
  • Dose-response curves : Generate full sigmoidal curves (e.g., 10⁻¹⁰–10⁻⁴ M) to confirm potency thresholds .
  • Negative controls : Include inactive analogs to rule off-target effects .

Q. What experimental strategies are effective in elucidating the mechanism of action of this compound at the molecular level?

  • Molecular docking : Simulate binding poses in target protein active sites (e.g., using AutoDock Vina) to predict interaction hotspots .
  • X-ray crystallography : Co-crystallize the compound with its target (e.g., kinase) to resolve binding mode at atomic resolution .
  • Mutagenesis studies : Engineer point mutations in putative binding residues (e.g., catalytic lysine) to confirm critical interactions .
  • Cellular pathway analysis : Phosphoproteomics or RNA-seq identifies downstream signaling perturbations .

Q. How should structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

  • Core modifications : Systematically vary substituents on the phenyl (e.g., isopropylsulfonyl → methylsulfonyl) and pyrrolidinone (e.g., methyl → ethyl) moieties .
  • Bioisosteric replacement : Substitute the acetamide with sulfonamide or urea groups to enhance solubility or binding .
  • Pharmacokinetic profiling : Measure logP (octanol-water partition) and metabolic stability in liver microsomes to guide lipophilicity adjustments .

Q. What methodologies are recommended for assessing the compound's metabolic stability and toxicity in preclinical models?

  • In vitro metabolism : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to detect electrophilic intermediates .
  • In vivo toxicity : Acute toxicity studies in rodents (OECD 423) with histopathology and serum biomarker analysis (ALT, AST) .

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